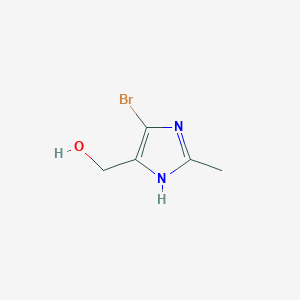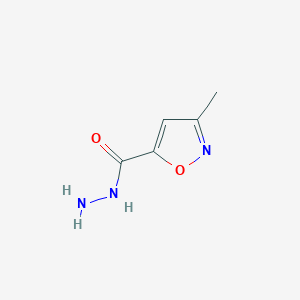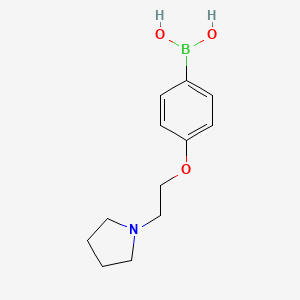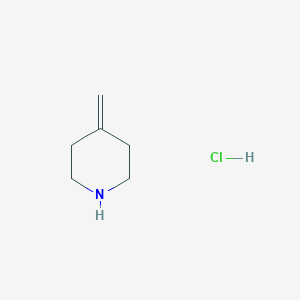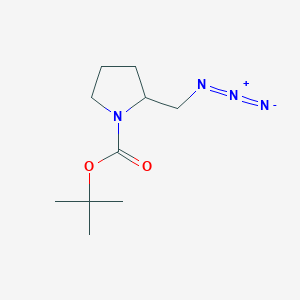
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride
Vue d'ensemble
Description
“2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 502653-18-1 . It has a molecular weight of 240.73 . The compound is typically stored in a refrigerator and is available in the form of a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of “2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride” is C12H16N2O . The InChI code is 1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H . The compound has a complex structure with a phenyl group (a benzene ring), a piperazine ring, and an ethanone group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.27 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has two rotatable bonds . The exact mass and the monoisotopic mass are 204.126263138 g/mol . The compound is a white to yellow powder or crystals .Applications De Recherche Scientifique
Medicine: Antimicrobial Agent Development
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride has shown potential in the development of new antimicrobial agents. Its structure can be utilized to synthesize compounds with significant activity against various bacterial strains, which is crucial in the era of increasing antibiotic resistance .
Agriculture: Pesticide Formulation
In agriculture, this compound could be explored for its efficacy as a pesticide. The piperazine ring present in the molecule is known for its insecticidal properties, and further research could lead to the development of new pesticides that are more effective and environmentally friendly .
Material Science: Polymer Synthesis
The chemical structure of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride makes it a candidate for initiating polymerization reactions. It could be used to create novel polymers with unique properties for industrial applications .
Environmental Science: Ecotoxicology Studies
This compound’s impact on the environment can be studied in ecotoxicology to understand its breakdown products and their effects on ecosystems. Such studies are vital for assessing the environmental risks associated with the use of new chemical entities .
Biochemistry: Enzyme Inhibition
In biochemistry, researchers can investigate the inhibitory effects of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride on specific enzymes. This can lead to insights into enzyme mechanisms and the development of enzyme inhibitors for therapeutic purposes .
Pharmacology: Drug Discovery
The pharmacological properties of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride can be explored for drug discovery. Its molecular framework could serve as a scaffold for designing drugs targeting central nervous system disorders, given the relevance of piperazine derivatives in CNS pharmacology .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, which include 2-phenyl-1-(piperazin-1-yl)ethanone hydrochloride, have a wide range of biological activities .
Mode of Action
Piperazine derivatives are known to interact with various targets, leading to a range of biological effects . More research is needed to elucidate the exact interactions of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride with its targets.
Biochemical Pathways
Given the broad biological activities of piperazine derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound is a white to yellow powder or crystals, and it is recommended to be stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
Piperazine derivatives are known to have various biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Action Environment
The compound is recommended to be stored in a refrigerator, suggesting that temperature may affect its stability .
Propriétés
IUPAC Name |
2-phenyl-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFZUNOXEDDALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride | |
CAS RN |
502653-18-1 | |
| Record name | 2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





